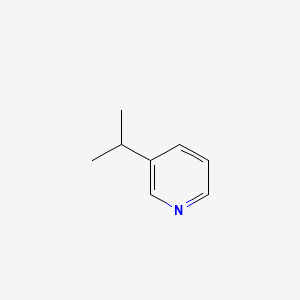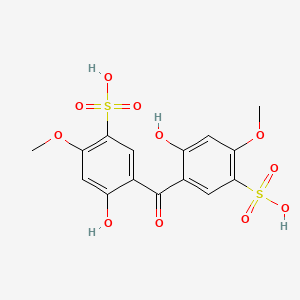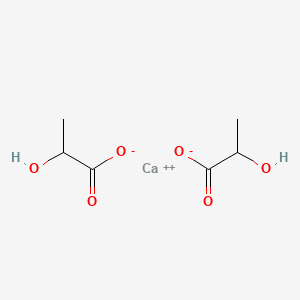
Sucrose-6-acetic ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose-6-acetic ester is a derivative of sucrose, a common disaccharide composed of glucose and fructoseThis compound is primarily used in the pharmaceutical and food industries due to its biocompatibility and surfactant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sucrose-6-acetic ester typically involves the esterification of sucrose with acetic anhydride or acetyl chloride in the presence of a catalyst. One common method includes dissolving sucrose in a solvent, such as dimethyl sulfoxide, and adding acetic anhydride with a catalyst like pyridine. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic transesterification. This method involves using lipase as a catalyst in a non-aqueous medium, such as a tertiary butanol-dimethyl sulfoxide system, with vinyl acetate as the acyl donor. This approach offers higher specificity and yields compared to chemical methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Sucrose-6-acetic ester has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Acts as a stabilizer for enzymes and proteins in biological assays.
Wirkmechanismus
The mechanism of action of sucrose-6-acetic ester primarily involves its surfactant properties. The esterified acetyl group enhances the hydrophobicity of the molecule, allowing it to interact with both hydrophilic and hydrophobic substances. This dual interaction capability makes it an effective emulsifier and stabilizer. In biological systems, it can interact with cell membranes, proteins, and enzymes, stabilizing their structures and enhancing their functions .
Vergleich Mit ähnlichen Verbindungen
Sucrose-6-phosphate: An intermediate in the biosynthesis of sucrose, used in metabolic studies.
Sucrose-6-palmitate: Another esterified derivative with a long-chain fatty acid, used as a surfactant in food and cosmetic industries.
Sucrose-6-benzoate: Used in similar applications as sucrose-6-acetic ester but with different solubility and stability properties.
Uniqueness: this compound is unique due to its specific acetylation, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant and stabilizer in various applications, from pharmaceuticals to food products .
Eigenschaften
CAS-Nummer |
63648-81-7 |
|---|---|
Molekularformel |
C14H24O12 |
Molekulargewicht |
384.33 g/mol |
IUPAC-Name |
[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3 |
InChI-Schlüssel |
PAOSLUFSNSSXRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















